[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic ester derivative featuring a 2,6-dimethylanilino group linked via an oxoethyl bridge to a 2-methoxyphenyl acetate moiety. This compound is structurally characterized by:
- Ester linkage: The acetate group at the 2-methoxyphenyl position contributes to lipophilicity, which may affect membrane permeability and bioavailability .
- Methoxy substituent: The ortho-methoxy group on the phenyl ring can modulate electronic effects and participate in hydrogen bonding, impacting receptor affinity .
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-6-8-14(2)19(13)20-17(21)12-24-18(22)11-15-9-4-5-10-16(15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKLLVKNSWUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with [2-(2,6-dimethylanilino)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physicochemical, and functional properties of [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate with structurally related compounds from the evidence:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point/Stability | Biological Relevance | Reference |
|---|---|---|---|---|---|
| This compound (Target Compound) | ~329.3 (calculated) | 2-methoxyphenyl acetate, 2,6-dimethylanilino | Not reported | Potential CNS activity due to methoxy group | |
| Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate | 237.28 | Ethyl ester, 2,6-dimethylanilino | Not reported | Intermediate in drug synthesis | |
| 1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide | 644.27 | Pyridinium salt, dual methoxyphenyl groups | 258–259°C (decomp.) | Ionic properties may enhance solubility | |
| N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide | ~320.7 (calculated) | Benzothiazole, 2-methoxyphenyl acetamide | Not reported | Antimicrobial or anticancer potential | |
| (2,6-Dimethylphenyl)aminoacetic Acid | 193.20 | Free carboxylic acid, 2,6-dimethylanilino | Hygroscopic | Chelating agent or metal-binding applications |
Key Findings:
Structural Variations :
- The target compound’s ester group distinguishes it from amide derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide), which may exhibit different pharmacokinetic profiles due to resistance to esterase-mediated hydrolysis .
- Pyridinium salts (e.g., compound 5b in ) exhibit ionic character, enhancing water solubility but limiting blood-brain barrier penetration compared to neutral esters .
Physicochemical Properties: The ortho-methoxy group in the target compound may reduce crystallinity compared to para-substituted analogs, as seen in ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate, which has a simpler structure and higher predicted stability . Hygroscopicity observed in (2,6-Dimethylphenyl)aminoacetic Acid suggests that esterification (as in the target compound) could improve handling stability.
Methoxy-substituted compounds in (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) demonstrate bioactivity in kinase inhibition, suggesting the target compound’s methoxy group could similarly modulate enzyme interactions .
Biological Activity
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.38 g/mol
- InChI Key : AZCKLLVKNSWUMZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with [2-(2,6-dimethylanilino)-2-oxoethyl] alcohol. This reaction is usually catalyzed by an acid under reflux conditions and can be purified through recrystallization or chromatography.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, influencing cellular pathways related to inflammation, pain modulation, and possibly cancer therapy.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : Potentially useful in treating conditions characterized by chronic inflammation.
- Analgesic Effects : May provide pain relief comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Potential : Preliminary studies suggest it might inhibit tumor growth through various mechanisms, though more research is needed to confirm these effects .
Case Study 1: Anti-inflammatory Activity
In a study evaluating various compounds for anti-inflammatory properties, this compound was found to significantly reduce inflammatory markers in vitro. The compound exhibited a dose-dependent inhibition of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties of this compound in animal models. Results indicated that it reduced pain responses effectively compared to control groups, with a favorable safety profile regarding gastrointestinal side effects commonly associated with traditional NSAIDs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate | Structure | Moderate anti-inflammatory effects |
| [2-(4-Methoxyphenyl)acetate] | Structure | Lower analgesic potency compared to the target compound |
The presence of the methoxy group in this compound enhances its solubility and may modify its pharmacokinetic properties, making it more effective than similar compounds without this substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
